![molecular formula C10H15ClN2O3S B1523081 3-Amino-4-chloro-N-(3-methoxypropyl)-benzenesulfonamide CAS No. 1094269-51-8](/img/structure/B1523081.png)
3-Amino-4-chloro-N-(3-methoxypropyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(3-methoxypropyl)-benzenesulfonamide, abbreviated as ACMB, is an organic compound that is widely used in scientific research. It has a variety of applications in the fields of biochemistry, pharmacology, and physiology, and is a useful tool for scientists and researchers.
Scientific Research Applications
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Screening
- Novel azetidin-2-ones derivatives, including those with benzenesulfonamide moieties, have been synthesized and demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. These findings highlight the significant structure-activity relationship trends within these compounds (Gupta & Halve, 2015).
Herbicide Metabolism
- Research on the metabolism of chlorsulfuron, a herbicide with a benzenesulfonamide moiety, by plants provides insights into the biological basis for its selectivity for cereals. The ability of tolerant plants to rapidly metabolize chlorsulfuron to a polar, inactive product is a major factor in the herbicide's selective action (Sweetser, Schow, & Hutchison, 1982).
Material Science
- The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics were explored. These salts crystallize into noncentrosymmetric structures suitable for nonlinear optical applications, showcasing the diverse applications of benzenesulfonamide derivatives in material science (Anwar et al., 2000).
properties
IUPAC Name |
3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S/c1-16-6-2-5-13-17(14,15)8-3-4-9(11)10(12)7-8/h3-4,7,13H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZMXOGDAPBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.